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In the rapidly evolving landscape of precision oncology, the identification of robust predictive
biomarkers is paramount for guiding therapeutic decisions and improving patient outcomes.
The SWOG S2101 clinical trial investigates the predictive capacity of two key biomarkers—
Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (T1S)—in patients with
advanced solid tumors treated with the combination of cabozantinib and nivolumab. This guide
provides a comprehensive comparison of these biomarkers, alongside established alternatives,
supported by experimental data and detailed methodologies to aid researchers, scientists, and
drug development professionals in their understanding and application.

Executive Summary

Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS) have emerged as
promising independent biomarkers for predicting response to immune checkpoint inhibitors.
High TMB is hypothesized to lead to a greater number of neoantigens, making tumors more
visible to the immune system. TIS, an 18-gene expression signature, quantifies the presence of
a pre-existing but suppressed adaptive immune response within the tumor microenvironment.
This guide delves into the experimental validation of TMB and TIS, comparing their predictive
performance with established biomarkers such as Programmed Death-Ligand 1 (PD-L1)
expression and Microsatellite Instability (MSI).

Comparative Performance of Predictive Biomarkers

The predictive power of a biomarker is assessed by its ability to accurately stratify patients who
are likely to respond to a particular therapy from those who are not. The following tables
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summarize the performance of TMB, TIS, PD-L1, and MSI in predicting response to
immunotherapy across various cancer types.

Table 1: Performance of Tumor Mutational Burden (TMB) as a Predictive Biomarker for
Immunotherapy
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Table 2: Performance of Tumor Inflammation Signature (TIS) as a Predictive Biomarker for

Immunotherapy
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Table 3: Comparative Performance of TMB, PD-L1, and MSI

Positive Diagnostic
Biomarker Sensitivity Specificity Predictive Odds Ratio  Reference
Value (PPV) (DOR)

T™MB 0.62 0.65 - - 6]
PD-L1 IHC 0.63 0.61 <0.60 - [6]
MSI 0.42 0.90 0.56 6.79 6]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is crucial for their clinical utility.
The following sections detail the methodologies for assessing TMB and TIS.

Tumor Mutational Burden (TMB) Measurement
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TMB is defined as the total number of somatic, non-synonymous mutations per megabase of
coding genome. It can be measured using Whole Exome Sequencing (WES) or targeted Next-
Generation Sequencing (NGS) panels.

1. Whole Exome Sequencing (WES) - The Gold Standard

» DNA Extraction: High-quality genomic DNA is extracted from both the tumor tissue and a
matched normal sample (e.g., blood).

 Library Preparation: DNA is fragmented, and adapters are ligated to the ends.

o Exome Capture: Biotinylated probes targeting the coding regions of the genome (exome) are
used to capture the DNA fragments of interest.

e Sequencing: The captured DNA fragments are sequenced using a high-throughput NGS
platform.

¢ Bioinformatic Analysis:
o Sequencing reads are aligned to the human reference genome.

o Somatic variants (single nucleotide variants and small insertions/deletions) are identified
by comparing the tumor and normal sequences.

o Germline variants present in the normal sample are filtered out.

o The total number of non-synonymous mutations is divided by the size of the coding region
sequenced (typically ~35-50 Mb) to calculate the TMB in mutations/Mb.[7]

2. Targeted NGS Panels

Targeted panels offer a more cost-effective and faster alternative to WES by sequencing a
smaller, curated set of cancer-related genes.

» Panel Design: Panels typically cover hundreds of genes, with a total sequencing footprint of
at least 1 Mb to ensure accurate TMB estimation.[8]
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e Sequencing and Analysis: The workflow is similar to WES, but exome capture is replaced by
hybridization-based capture using probes specific to the genes on the panel.

e TMB Calculation: The number of qualifying somatic mutations is divided by the size of the
panel's coding region. Calibration against WES-derived TMB values is often necessary to
ensure accuracy.[9]

Tumor Inflammation Signature (TIS) Measurement

TIS is an 18-gene expression signature measured using the NanoString nCounter® platform,
which is well-suited for analyzing RNA from formalin-fixed, paraffin-embedded (FFPE) tissue
samples.[10]

1. RNA Extraction: RNA is extracted from FFPE tumor tissue sections.
2. nCounter Assay:

o Hybridization: The extracted RNA is mixed with a reporter probe and a capture probe for
each of the 18 target genes and housekeeping genes.

 Purification and Immobilization: The hybridized complexes are purified and immobilized on
the nCounter cartridge.

» Digital Barcode Reading: The cartridge is placed in the nCounter Digital Analyzer, which
counts the individual fluorescent barcodes corresponding to each target RNA molecule.

3. Data Analysis:

e The raw counts for each gene are normalized to the housekeeping genes.

e ATIS score is calculated as a weighted linear combination of the expression values of the 18

genes.

The 18 genes in the Tumor Inflammation Signature are involved in four key areas of immune
biology: IFN-y-responsive genes, chemokine expression, cytotoxic activity, and adaptive
immune resistance.[10] These genes include CCL5, CD27, CD274 (PD-L1), CD276 (B7-H3),
CD8A, CMKLR1, CXCL9, CXCR6, HLA-DQA1, HLA-DRB1, HLA-E, IDO1, LAG3, NKG7,
PDCD1LG2 (PD-L2), PSMB10, STAT1, and TIGIT.
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Visualizing the Landscape of Predictive Biomarkers

Diagrams can help to conceptualize the complex biological pathways and experimental
workflows involved in biomarker validation.
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Caption: Interaction between a tumor cell with high TMB and a T cell.
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Caption: Experimental workflow for Tumor Mutational Burden (TMB) measurement.
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Caption: Logical comparison of predictive immunotherapy biomarkers.

Conclusion

The validation of predictive biomarkers is a critical component of advancing precision medicine
in oncology. Both Tumor Mutational Burden and the Tumor Inflammation Signature show
significant promise in identifying patients who are most likely to benefit from immunotherapy.
While TMB reflects the neoantigen load, TIS provides a measure of the tumor's immune-
inflamed state. Head-to-head comparisons with established biomarkers like PD-L1 and MSI are
ongoing, and a multi-biomarker approach may ultimately provide the most comprehensive
prediction of immunotherapy response. The methodologies outlined in this guide provide a
framework for the standardized assessment of these important biomarkers, facilitating their
broader application in clinical research and practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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